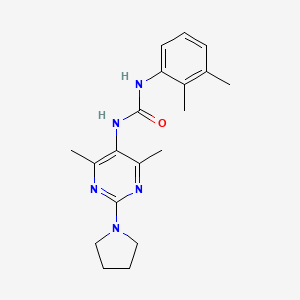

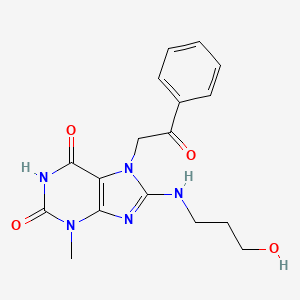

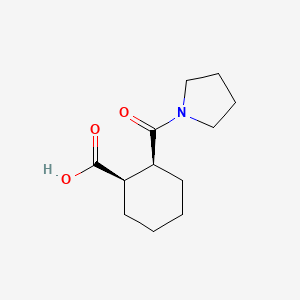

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Hydrogen Bonding and Dimerization

Research has shown that ureidopyrimidinones, which are structurally related to the compound , have a strong ability to dimerize via hydrogen bonds. This dimerization occurs through a donor-donor-acceptor-acceptor array of hydrogen bonding sites, leading to high dimerization constants in solutions. Such properties make these compounds valuable building blocks in supramolecular chemistry, allowing for the formation of complex structures through predictable interactions (Beijer et al., 1998).

Complexation-Induced Unfolding

Further studies have explored the complexation-induced unfolding of heterocyclic ureas, demonstrating that these compounds can form multiply hydrogen-bonded complexes under certain conditions. This behavior is crucial for understanding how small molecular changes can influence the structural dynamics and assembly of larger molecular architectures, with implications for designing self-assembling materials (Corbin et al., 2001).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands highlights their potential for forming complexes with inorganic oxo-acids. The detailed study of these interactions provides insights into how such compounds can be utilized in creating specific binding sites for anions, which is of significant interest in the fields of catalysis and materials science (Wu et al., 2007).

Electron Transfer Across Hydrogen Bonds

Investigations into the electron transfer across multiple hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes have revealed that these compounds can maintain dimeric structures that do not support electron transfer through the hydrogen-bonding motif. This finding is significant for the design of molecular electronic devices and understanding the role of hydrogen bonds in electronic communication between molecular components (Pichlmaier et al., 2009).

Conformational and Tautomeric Control

Research on ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine and its derivatives has shown that these compounds can undergo conformational and tautomeric shifts controlled by supramolecular interactions. This property is crucial for the development of molecular sensors and switches, demonstrating the potential of such compounds in molecular electronics and sensor design (Kwiatkowski et al., 2019).

properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-12-8-7-9-16(13(12)2)22-19(25)23-17-14(3)20-18(21-15(17)4)24-10-5-6-11-24/h7-9H,5-6,10-11H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJPVRSZRCQKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)

![Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2831949.png)

![2-(benzylthio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2831950.png)

![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)

![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)